1,1,1-Ethanetricarbonitrile
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Overview
Description
1,1,1-Ethanetricarbonitrile, also known as ethane-1,1,1-tricarbonitrile, is an organic compound with the molecular formula C5H3N3. It is characterized by the presence of three cyano groups (-CN) attached to a single carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Ethanetricarbonitrile can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trichloroethane with sodium cyanide in the presence of a suitable solvent. The reaction typically proceeds under reflux conditions, resulting in the substitution of chlorine atoms with cyano groups .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Ethanetricarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to primary amines.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or nitrile oxides.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
1,1,1-Ethanetricarbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving nitriles.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1,1,1-ethanetricarbonitrile exerts its effects depends on the specific reaction or applicationThe molecular targets and pathways involved vary based on the specific context of its use .
Comparison with Similar Compounds
1,1,2-Ethanetricarbonitrile: Similar structure but with different substitution patterns.
1,1,1-Trichloroethane: Shares the same carbon backbone but with chlorine atoms instead of cyano groups
Uniqueness: 1,1,1-Ethanetricarbonitrile is unique due to its three cyano groups attached to a single carbon atom, which imparts distinct reactivity and potential for diverse applications compared to other nitriles .
Properties
CAS No. |
10359-20-3 |
---|---|
Molecular Formula |
C5H3N3 |
Molecular Weight |
105.10 g/mol |
IUPAC Name |
ethane-1,1,1-tricarbonitrile |
InChI |
InChI=1S/C5H3N3/c1-5(2-6,3-7)4-8/h1H3 |
InChI Key |
VWUGKRZGPYWAPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)(C#N)C#N |
Origin of Product |
United States |
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